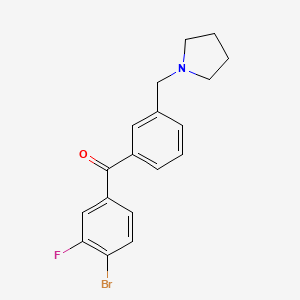

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone

説明

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone is a halogenated benzophenone derivative characterized by a bromo group at position 4, a fluoro substituent at position 3 on one aromatic ring, and a pyrrolidinomethyl group at position 3' on the second aromatic ring. Benzophenones are widely studied for their photophysical properties, crosslinking capabilities, and applications in materials science and biomedicine . The pyrrolidinomethyl substituent introduces a five-membered saturated amine ring, which may influence solubility, steric effects, and electronic interactions compared to other benzophenone analogs .

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFPWPNHSFZPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643205 | |

| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-52-0 | |

| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis typically involves:

- Functionalization of the benzophenone core with bromine and fluorine substituents.

- Introduction of the pyrrolidinomethyl group via nucleophilic substitution or reductive amination on the benzophenone intermediate.

The key challenge is the regioselective incorporation of substituents to achieve the desired substitution pattern.

Detailed Preparation Methods

Synthesis of the Bromofluorobenzophenone Intermediate

The initial step involves preparing the 4-bromo-3-fluorobenzophenone intermediate, which serves as the scaffold for further functionalization.

- Starting Materials: 4-bromo-3-fluorobenzoyl chloride or 4-bromo-3-fluoroacetophenone derivatives.

- Method: Friedel-Crafts acylation or benzophenone formation via reaction of 4-bromo-3-fluorobenzoyl chloride with an appropriate phenyl derivative under Lewis acid catalysis (e.g., AlCl3).

- Conditions: Anhydrous environment, controlled temperature (0–25 °C), inert atmosphere to prevent side reactions.

- Outcome: Formation of 4-bromo-3-fluorobenzophenone with high regioselectivity.

Introduction of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced at the 3'-position of the second phenyl ring through one of the following routes:

Route A: Nucleophilic Substitution via Halomethyl Intermediate

- Step 1: Halomethylation of the 3'-position on the phenyl ring of the benzophenone intermediate to form a 3'-halomethyl derivative (e.g., chloromethyl or bromomethyl).

- Step 2: Nucleophilic substitution of the halomethyl group with pyrrolidine under basic conditions.

- Reagents: Pyrrolidine, base (e.g., K2CO3 or NaH), solvent such as DMF or DMSO.

- Conditions: Mild heating (50–80 °C), inert atmosphere.

- Result: Formation of 4-bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone.

Route B: Reductive Amination

- Step 1: Oxidation of the 3'-methyl group to the corresponding aldehyde (3'-formyl derivative).

- Step 2: Reductive amination with pyrrolidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Conditions: Room temperature to mild heating, solvent like methanol or dichloromethane.

- Outcome: Direct formation of the pyrrolidinomethyl substituent on the benzophenone ring.

Purification and Characterization

- Purification: Column chromatography using silica gel with eluents such as ethyl acetate/petroleum ether mixtures.

- Characterization: NMR (1H, 13C, 19F), Mass Spectrometry, IR spectroscopy, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-bromo-3-fluorobenzoyl chloride + phenyl derivative | AlCl3, anhydrous, 0–25 °C, inert atmosphere | 4-bromo-3-fluorobenzophenone | Regioselective acylation |

| 2a | Halomethylation | 4-bromo-3-fluorobenzophenone | Formaldehyde + HCl or paraformaldehyde + HBr | 3'-halomethyl-4-bromo-3-fluorobenzophenone | Prepares for nucleophilic substitution |

| 3a | Nucleophilic substitution | 3'-halomethyl intermediate | Pyrrolidine, base (K2CO3), DMF, 50–80 °C | This compound | Efficient substitution |

| 2b | Oxidation | 3'-methyl benzophenone intermediate | Oxidizing agent (e.g., PCC) | 3'-formyl benzophenone intermediate | For reductive amination route |

| 3b | Reductive amination | 3'-formyl intermediate | Pyrrolidine, NaBH(OAc)3 or NaCNBH3, RT | This compound | Alternative route |

| 4 | Purification | Crude product | Silica gel chromatography | Pure target compound | Confirmed by spectral analysis |

Research Findings and Optimization

- Yield Optimization: Reaction yields are improved by controlling temperature, solvent choice, and reagent stoichiometry. For example, nucleophilic substitution yields increase with polar aprotic solvents like DMF.

- Regioselectivity: The use of directing groups and controlled reaction conditions ensures substitution at the 3'-position without affecting other positions.

- Scalability: Industrial synthesis may employ continuous flow reactors for better heat and mass transfer, improving safety and yield.

- Purity: High purity is essential for research and pharmaceutical applications; thus, multiple purification steps and analytical verification are standard.

化学反応の分析

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzophenone derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: The pyrrolidinomethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

Pharmaceutical Development

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry examined the compound's efficacy as an inhibitor of certain enzymes involved in cancer pathways. The results indicated promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique functional groups allow for various chemical transformations.

- Synthesis Example : The compound has been utilized in the synthesis of novel heterocyclic compounds through nucleophilic substitution reactions, demonstrating versatility in organic synthesis .

Case Studies

- Anticancer Activity

- OLED Applications

作用機序

The mechanism of action of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Structural Analogs and Substituent Variations

Key structural analogs of 4-bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone include derivatives with variations in halogenation, amine substituents, and their positions (Table 1).

Table 1: Structural Comparison of Benzophenone Derivatives

Substituent Effects on Properties:

- Amine Group Size : Pyrrolidine (5-membered) vs. morpholine/piperidine (6-membered): Smaller pyrrolidine rings may reduce steric hindrance, enhancing reactivity in crosslinking reactions compared to bulkier morpholine or piperidine groups .

- Functional Groups: Acryloyloxy groups (e.g., in 4-acryloyloxy benzophenone) enable covalent bonding in polymer matrices, whereas pyrrolidinomethyl groups may improve solubility in polar solvents .

Crosslinking Efficiency:

- UV-Crosslinkable Adhesives: 4-Acryloyloxy benzophenone demonstrates superior shear strength (1.0–1.5 wt.% concentration) in acrylic PSAs due to efficient radical formation under UV light .

- Biocompatibility: Benzophenones with morpholinomethyl or pyrrolidinomethyl groups exhibit reduced cytotoxicity compared to diazirine-based crosslinkers, as their UV activation range (350–380 nm) minimizes cellular damage .

Solvatochromic and Spectroscopic Properties:

Benzophenone derivatives are used as vibrational probes in Raman spectroscopy due to strong carbonyl stretching modes. Halogenation (Br, F) in this compound may shift vibrational frequencies compared to non-halogenated analogs, enabling tailored solvatochromic responses .

生物活性

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone is a benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO and a molecular weight of 362.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The unique structural features of this compound, including the presence of bromine and fluorine substituents along with a pyrrolidinomethyl group, suggest distinctive interactions with biological systems.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, altering their activity and leading to various biological effects. Preliminary studies suggest that it may act on purine nucleoside phosphorylase (PNP) and kinesin spindle protein (KSP), which are important targets in cancer therapy.

Antimicrobial Activity

Initial investigations indicate that this compound exhibits antimicrobial properties. The compound’s ability to inhibit the growth of various microbial strains makes it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed significant growth inhibition with IC50 values reported as follows:

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | Increased inhibition observed |

| HeLa | 9.22 ± 0.17 | Increased inhibition observed |

These results indicate that the compound's growth inhibitory effects increase with prolonged exposure, suggesting a time-dependent mechanism of action .

Case Studies

Several case studies have been conducted to evaluate the anticancer efficacy of this compound:

- In Vitro Cell Proliferation Assay : A study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over different time periods. Results indicated a significant reduction in viable cells, particularly at higher concentrations after extended incubation periods.

- Cell Cycle Analysis : Fluorescence-activated cell sorting (FACS) was employed to analyze the effects of the compound on cell cycle progression. The results showed alterations in the distribution of cells across different phases, indicating potential mechanisms by which the compound induces apoptosis or cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-fluorobenzonitrile | Similar bromine and fluorine substituents | Varies; less studied |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Contains chlorine instead of bromine | Different activity profiles |

This comparison highlights how variations in substituents can influence both chemical reactivity and biological activity.

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone, and how are intermediates characterized?

The synthesis typically involves multi-step functionalization of the benzophenone core. For bromo-fluoro substitution, halogenation reactions (e.g., electrophilic aromatic substitution) are employed using precursors like 4-bromo-3-fluorotoluene (CAS 452-74-4, ). The pyrrolidinomethyl group is introduced via nucleophilic substitution or coupling reactions, such as reacting bromo/chloro intermediates (e.g., 4-bromo-3-fluorobenzyl bromide, CAS 127425-73-4, ) with pyrrolidine derivatives. Intermediates are characterized using:

Q. How is purity assessed for this compound, and what steps mitigate discrepancies in analytical data?

Purity is evaluated via high-performance liquid chromatography (HPLC) with thresholds >95.0% ( ). Discrepancies may arise from residual solvents or byproducts. Mitigation strategies include:

- Column optimization : Use C18 columns with gradient elution (methanol/water).

- Cross-validation : Compare with GC-MS (for volatile impurities) or elemental analysis.

- Recrystallization : Solvent systems like dichloromethane/hexane improve crystalline purity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the pyrrolidinomethyl group?

Regioselectivity is controlled through:

- Directing groups : Electron-withdrawing substituents (e.g., bromo, fluoro) guide electrophilic attacks.

- Catalytic systems : Palladium catalysts (e.g., Suzuki-Miyaura coupling) for cross-coupling with boronic acid derivatives ().

- Steric effects : Bulky bases (e.g., LDA) favor substitution at less hindered positions. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. How can contradictory NMR data due to fluorine’s spin-½ nucleus be resolved?

Fluorine’s strong spin-spin coupling (¹⁹F-¹H) complicates spectral interpretation. Solutions include:

Q. What mechanistic insights explain side reactions during bromo-fluoro substitution?

Competing pathways arise from:

- Halogen exchange : Bromide displacement by fluoride under high-temperature conditions.

- Radical intermediates : UV light or peroxides may initiate undesired radical halogenation.

- Acid-base interactions : Fluorine’s electronegativity deactivates the aromatic ring, requiring Lewis acids (e.g., AlCl₃) to enhance electrophilicity .

Methodological Considerations

Q. How is stereochemical integrity maintained in pyrrolidinomethyl derivatives?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis.

- Stereospecific catalysts : Asymmetric hydrogenation with Rh or Ir complexes ensures enantiopurity.

- Circular dichroism (CD) : Monitor optical activity to confirm configuration .

Q. What computational tools predict reactivity trends in fluorinated benzophenones?

- DFT calculations : Gaussian or ORCA software models transition states for halogenation steps.

- Molecular docking : For biological studies, predict binding affinities with targets like kinase enzymes.

- Solvent modeling : COSMO-RS evaluates solvent effects on reaction yields .

Data Contradiction Analysis

Q. How are unexpected byproducts rationalized in cross-coupling reactions?

Common byproducts (e.g., debrominated or dimerized species) arise from:

- Catalyst poisoning : Trace moisture deactivates palladium, leading to incomplete coupling.

- Homocoupling : Oxidative conditions (e.g., excess CuI) promote Glaser-type coupling.

- Reductive elimination : Competing pathways in Pd-catalyzed reactions. Mitigate via inert atmosphere and rigorous reagent drying .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。